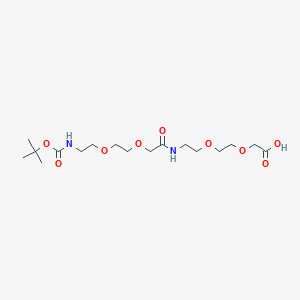
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide is an organic compound that features a complex structure with both amino and hydrazinylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide typically involves the reaction of 2-chloroaniline with phenylhydrazine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the target compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide: shares similarities with other hydrazinylidene derivatives, such as:
Uniqueness
- The presence of the chloro group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its bromine or fluorine analogs. This makes it a valuable compound for specific synthetic applications.
Properties
CAS No. |
475162-11-9 |
|---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
(2Z)-2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide |
InChI |
InChI=1S/C14H13ClN4O/c15-11-8-4-5-9-12(11)17-14(20)13(16)19-18-10-6-2-1-3-7-10/h1-9,18H,(H2,16,19)(H,17,20) |
InChI Key |
VJBFVHRHRWXBRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C(=O)NC2=CC=CC=C2Cl)\N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-Trimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1504749.png)
![(R)-6,6'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1504752.png)
![8-Methyl-8-aza-bicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1504758.png)



![1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504770.png)
![2-{2-[4-(3-Benzyloxy-phenylsulfanyl)-2-chloro-phenyl]-ethyl}-2-fluoro-malonic acid diethyl ester](/img/structure/B1504772.png)

![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B1504779.png)
![N-[(4-Chlorophenyl)-(2-hydroxyphenyl)methyl]acetamide](/img/structure/B1504780.png)

